[2-(1H-Indol-3-yl)-ethyl]-thiourea
Description
Historical Context and Pharmacological Significance of Indole (B1671886) Derivatives
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. scispace.comnih.gov Its history is rooted in the study of the dye indigo, from which the name "indole" is derived. researchgate.net However, its significance extends far beyond pigments. Indole derivatives are among the most widespread heterocyclic compounds in nature, playing a crucial role in fundamental biochemical processes. nih.govresearchgate.net
Tryptophan, an essential amino acid, features the indole structure and serves as a precursor to a vast array of biologically active molecules. nih.gov In animals, this includes the vital neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which regulates mood, sleep, and appetite. nih.gov The indole framework is also a key component of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. scispace.comresearchgate.net
The versatility of the indole scaffold has made it a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets. nih.gov This has led to the development of a multitude of drugs containing the indole ring. pcbiochemres.com These medications are used to treat a wide range of conditions, highlighting the therapeutic importance of this heterocyclic system. researchgate.netpcbiochemres.com The diverse biological activities associated with indole derivatives include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitumor, and antiviral properties. scispace.comresearchgate.net
Table 1: Examples of Pharmacologically Significant Indole Derivatives
| Compound Name | Therapeutic Application |
| Indomethacin (B1671933) | Non-steroidal anti-inflammatory drug (NSAID) nih.gov |
| Sumatriptan | Anti-migraine agent |
| Ondansetron | Anti-emetic used in chemotherapy |
| Delavirdine | Anti-HIV drug (NNRTI) nih.govnih.gov |
| Famitinib | Multi-targeted receptor tyrosine kinase inhibitor for cancer treatment nih.gov |
The Role of the Thiourea (B124793) Moiety in Bioactive Compounds
Thiourea, a structural analogue of urea (B33335) where the oxygen atom is replaced by sulfur, is another "privileged structure" in medicinal chemistry. nih.gov First synthesized in 1873, the thiourea moiety is a versatile building block found in numerous bioactive compounds and approved drugs. nih.gov Its ability to form stable interactions, particularly through hydrogen bonding, makes it a valuable component in designing molecules that can effectively interact with biological targets like enzymes and receptors. nih.gov
The integration of the thiourea functional group into various organic molecules has yielded compounds with a wide array of pharmacological effects. biu.ac.il These include potent antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities. mdpi.comresearchgate.net The 1,3-disubstituted thiourea scaffold, in particular, is recognized for its significant potential for multi-directional biological activity. nih.gov Researchers can rationally modify the substituents on the thiourea core to develop compounds with high pharmacological activity. nih.gov
The thiourea moiety is a key feature in several therapeutic agents. For instance, some thiourea derivatives have been utilized in the treatment of Mycobacterium tuberculosis infections. nih.gov The demonstrated biological activities of thiourea derivatives have solidified their importance as a pharmacophore in the ongoing search for new and effective drugs. mdpi.comresearchgate.net
Table 2: Biological Activities Associated with the Thiourea Moiety
| Biological Activity |
| Anticancer biu.ac.ilmdpi.com |
| Antimicrobial nih.govbiu.ac.il |
| Antiviral nih.govnih.gov |
| Anti-inflammatory nih.govmdpi.com |
| Antioxidant mdpi.com |
| Antitubercular nih.govmdpi.com |
| Anticonvulsant nih.gov |
Rationale for Research on [2-(1H-Indol-3-yl)-ethyl]-thiourea and its Analogues in Drug Discovery
The rationale for investigating this compound, a molecule that combines the indole and thiourea scaffolds, stems from the principle of molecular hybridization. This strategy involves linking two or more pharmacophores to create a new hybrid compound with potentially enhanced or novel biological activities. researchgate.net Given the extensive pharmacological profiles of both indole and thiourea derivatives, their combination in a single molecule presents a compelling avenue for drug discovery. nih.govresearchgate.net
This compound is derived from tryptamine (B22526) (2-(1H-indol-3-yl)ethanamine), a naturally occurring indole alkaloid. nih.gov Research has focused on synthesizing a series of these thiourea derivatives by reacting tryptamine with various isothiocyanates. nih.govresearchgate.net The resulting compounds, which are analogues of this compound, have been subjected to extensive biological evaluation.
Studies have revealed that these hybrid molecules exhibit a range of promising biological activities. For example, specific derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive cocci. nih.gov One compound was found to inhibit key bacterial enzymes, S. aureus topoisomerase IV and DNA gyrase, suggesting a clear mechanism of action. nih.gov
Furthermore, the antiviral potential of this class of compounds is noteworthy. Certain derivatives have shown potent activity against the Human Immunodeficiency Virus (HIV-1), including strains with clinically relevant mutations. nih.gov This highlights their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The research into this compound and its analogues is driven by these encouraging findings, aiming to develop new therapeutic agents for various diseases. nih.govresearchgate.net
Table 3: Investigated Biological Activities of this compound Analogues
| Activity | Target Organism/System |
| Antibacterial | Gram-positive cocci (e.g., Staphylococcus aureus), Gram-negative rods nih.gov |
| Antifungal | Candida albicans nih.gov |
| Anti-HIV | HIV-1 (wild type and mutant strains) nih.gov |
| Antiviral | Positive- and negative-sense RNA viruses nih.gov |
| Anticancer | Human prostate cancer (PC3) and human liver cancer (HepG2) cell lines researchgate.net |
| Antileishmanial | Leishmania amazonensis researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-11(15)13-6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBGONPRSGPFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573460 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312751-53-4 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity Spectrum and Therapeutic Potential of 2 1h Indol 3 Yl Ethyl Thiourea Derivatives
Antimicrobial Efficacy
Derivatives of [2-(1H-Indol-3-yl)-ethyl]-thiourea have been the subject of extensive research to evaluate their potential as antimicrobial agents. These studies have revealed a broad range of activity against bacteria and fungi, highlighting their potential for further development.
The antibacterial properties of this compound derivatives have been demonstrated against a panel of both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. nih.govpjmonline.org
A number of this compound derivatives have shown significant inhibitory effects against various Gram-positive cocci. nih.gov Notably, certain derivatives have exhibited potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govresearchgate.net One particular derivative, TD4, demonstrated a minimum inhibitory concentration (MIC) ranging from 2 to 16 µg/mL against several S. aureus strains, including MRSA, as well as against Enterococcus faecalis. nih.govresearchgate.net The mechanism of action for TD4 was found to involve the disruption of the bacterial cell wall's integrity. nih.govresearchgate.net Furthermore, some indole-derived thioureas have been shown to inhibit S. aureus topoisomerase IV, a key enzyme in bacterial cell division. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterium | MIC (µg/mL) | Reference |
| TD4 | Staphylococcus aureus (including MRSA) | 2-16 | nih.govresearchgate.net |
| TD4 | Enterococcus faecalis | 2-16 | nih.govresearchgate.net |
| Compound 6 | Gram-positive cocci | Significant Inhibition | nih.gov |
| Compound 2 & 3 | S. aureus & S. epidermidis | 0.5 - 8 | pjmonline.org |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 25923 | 3.90 | nih.gov |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | < 1 | nih.gov |
| Cis indol substituted compound 3a | MRSA strains | 1-2 | mdpi.com |
Note: This table is interactive and can be sorted by column.
The activity of this compound derivatives against Gram-negative bacteria has also been investigated. While some compounds have shown activity, the efficacy can be more variable compared to their effects on Gram-positive bacteria. nih.gov For instance, plant-derived indole (B1671886) derivative 3-indolylacetonitrile (IAN) was found to inhibit biofilm formation in both Escherichia coli O157:H7 and Pseudomonas aeruginosa. nih.gov This suggests a potential mechanism of action that could be explored in synthetic derivatives. Some thiourea (B124793) derivatives have demonstrated a zone of inhibition against E. coli and P. aeruginosa at a concentration of 1 mg/mL. nih.gov
Table 2: Antibacterial Activity of Selected Thiourea Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterium | Activity | Reference |
| 3-indolylacetonitrile (IAN) | Escherichia coli O157:H7 | Biofilm inhibition | nih.gov |
| 3-indolylacetonitrile (IAN) | Pseudomonas aeruginosa | Biofilm inhibition | nih.gov |
| Compound 55a | P. aeruginosa | Excellent activity | nih.gov |
| Compound 55b | E. coli | Excellent activity | nih.gov |
Note: This table is interactive and can be sorted by column.
The antifungal potential of this compound derivatives has been evaluated, with some compounds showing activity against pathogenic yeasts like Candida albicans. nih.gov In a broader study of thiourea derivatives, some compounds exhibited notable antifungal effects. mdpi.com For example, certain thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated inhibitory effects on the growth of Candida auris biofilms, a multidrug-resistant fungal pathogen. nih.govnih.gov
Table 3: Antifungal Activity of Selected Thiourea Derivatives
| Compound/Derivative | Fungus | Activity | Reference |
| This compound derivatives | Candida albicans | Tested for activity | nih.gov |
| SB2 (ortho-methylated derivative) | Candida auris | Highest antifungal activity | nih.govnih.gov |
Note: This table is interactive and can be sorted by column.
Several thiourea derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some of these compounds have shown promising results, with minimum inhibitory concentration (MIC) values indicating potent activity. researchgate.netnih.gov For instance, certain thiourea derivatives have exhibited MIC values as low as 80 μg/mL against the H37Rv strain of M. tuberculosis. researchgate.net The mechanism of some thiourea drugs, like isoxyl, has been linked to the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. mdpi.com Molecular docking studies have also predicted that some benzoylthiourea (B1224501) derivatives could exhibit antibacterial activity against Mycobacterium tuberculosis. fip.org
Table 4: Antimycobacterial Activity of Selected Thiourea Derivatives
| Compound/Derivative | Bacterium | MIC (µg/mL) | Reference |
| Thiourea derivatives | M. tuberculosis H37Rv | 80 | researchgate.net |
| Thiourea derivative 28 | M. tuberculosis H37Rv | 2.0 ± 1.1 µM (in culture) | nih.gov |
| Thiourea derivative 28 | M. tuberculosis H37Rv | 2.3 ± 1.1 µM (in infected macrophages) | nih.gov |
| TU1 | M. tuberculosis | 28.2 µM | up.ac.za |
| TU2 | M. tuberculosis | 11.2 µM | up.ac.za |
Note: This table is interactive and can be sorted by column.
Antibacterial Activity
Antiviral Properties
Beyond their antimicrobial effects, certain this compound derivatives have demonstrated noteworthy antiviral activity. A significant finding is the potent activity of a specific derivative, compound 8, against the human immunodeficiency virus type 1 (HIV-1). nih.gov This compound was effective against both wild-type HIV-1 and variants with clinically relevant mutations, suggesting its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov This discovery opens a new avenue for the development of indole-based thiourea compounds as antiviral agents.
Table 5: Antiviral Activity of a this compound Derivative
| Compound/Derivative | Virus | Activity | Reference |
| Compound 8 | HIV-1 (wild type and variants) | Potent activity | nih.gov |
Note: This table is interactive and can be sorted by column.
Activity against Human Immunodeficiency Virus Type 1 (HIV-1)
Derivatives of this compound have been identified as potent inhibitors of HIV-1, the causative agent of Acquired Immunodeficiency Syndrome (AIDS). Several studies have highlighted their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that binds to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, thereby allosterically inhibiting its function.
One study reported a series of tryptamine-derived thioureas, with a specific derivative, compound 8 , showing potent activity against wild-type HIV-1 and, notably, against variants with clinically relevant mutations that confer resistance to other NNRTIs. rsc.org This suggests that these derivatives may possess a favorable resistance profile. The mechanism for some thiourea derivatives has been confirmed through colorimetric enzyme immunoassays, identifying them as effective non-nucleoside inhibitors of the reverse transcriptase. nih.gov Other research into thiourea derivatives has further solidified their potential, with some compounds showing inhibitory activity against both the RT and integrase enzymes, crucial for the viral life cycle. nih.gov
| Compound ID | HIV-1 Strain | Activity (EC₅₀ µM) | Cell Line |
| Derivative 8 | WT | 0.25 | CEM |
| Derivative 8 | L100I Mutant | 0.21 | CEM |
| Derivative 8 | K103N Mutant | 0.17 | CEM |
| Derivative 5 | WT | 0.25 | CEM |
Data sourced from multiple studies on thiourea derivatives. rsc.orgnih.gov
Broad-Spectrum Activity against RNA Viruses (e.g., BVDV, YFV, CV-B5, Sb-1)
The antiviral activity of this compound derivatives extends beyond HIV-1 to a wide range of other RNA viruses. A study evaluating these compounds demonstrated their efficacy against positive- and negative-sense RNA viruses, highlighting their potential as broad-spectrum antiviral agents. rsc.org
Specifically, certain tryptamine (B22526) derivatives were active against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus, as well as Yellow Fever Virus (YFV), Coxsackievirus B5 (CV-B5), and Sabin-1 poliovirus (Sb-1). rsc.org This broad activity suggests that these compounds may target cellular factors or viral processes that are conserved across different virus families.
| Compound ID | Virus | Activity (EC₅₀ µM) | Cell Line |
| Derivative 8 | YFV | 0.8 | Vero |
| Derivative 8 | CV-B5 | 1.6 | BGM |
| Derivative 8 | BVDV | 1.2 | MDBK |
| Derivative 8 | Sb-1 | 5 | Vero |
Data represents a selection of findings from a broad antiviral screening. rsc.org
Potential Inhibition of Hepatitis Viruses (HBV, HCV)
The structural similarity of BVDV to Hepatitis C Virus (HCV) has prompted investigations into thiourea derivatives as potential anti-HCV agents. nih.gov Research has shown that certain thiourea derivatives can effectively inhibit HCV replication in cell-based subgenomic replicon assays. nih.govnih.gov One study identified a thiourea derivative with a six-carbon alkyl linker as a particularly potent inhibitor, achieving a 50% effective concentration (EC₅₀) of 0.047 µM. nih.gov The mechanism for some of these compounds appears to be the inhibition of viral entry into the host cell. nih.gov
Similarly, research into inhibitors of Hepatitis B Virus (HBV) has identified compounds with a thiazolidinedione moiety, structurally related to the cyclized form of some thiourea derivatives, that can block HBV infection by impairing the internalization process of viral particles. mdpi.com
| Compound Class | Virus | Activity (EC₅₀/IC₅₀ µM) | Assay/Target |
| Thiourea Derivative | HCV | 0.047 | Subgenomic Replicon |
| Thiophen Urea (B33335) Derivative | HCV | <0.03 | Entry Inhibition |
| Thiazolidinedione Derivative | HBV | 0.3 | Infection Inhibition |
Data compiled from studies on thiourea and related derivatives against hepatitis viruses. nih.govmdpi.com
Anti-proliferative and Anticancer Applications
The thiourea scaffold is a recognized pharmacophore in the design of anticancer agents. analis.com.mynih.gov Derivatives of this compound have been investigated for their cytotoxic effects against a variety of human cancer cell lines, demonstrating their potential to inhibit tumor growth through several mechanisms of action.
Investigations on Human Cancer Cell Lines (e.g., Leukemia, Breast, Lung, Liver, Pancreatic, Prostate, Ovarian)
A substantial body of research has demonstrated the anti-proliferative activity of indole-based thiourea derivatives across a wide panel of human cancer cell lines. These compounds have shown efficacy against hematological malignancies like leukemia (HL-60) and various solid tumors, including breast (MCF-7, MDA-MB-231), lung (H460, A549), liver (HepG2), pancreatic (Panc-1), and colon (HCT116) cancers. rsc.organalis.com.mybiointerfaceresearch.comfrontiersin.org
For instance, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives showed moderate to high anti-proliferative activity against H460, HepG2, and MCF-7 cells. rsc.org Other studies have highlighted that the cytotoxic effects can be significant, with some derivatives exhibiting IC₅₀ values in the low micromolar or even sub-micromolar range, sometimes exceeding the potency of standard chemotherapeutic drugs like doxorubicin (B1662922) in specific cell lines. biointerfaceresearch.com
| Derivative Type | Cancer Cell Line | Cell Line Type | Activity (IC₅₀/GI₅₀ µM) |
| Adamantane-Indole-Thiourea | H460 | Lung | 14.52 |
| Adamantane-Indole-Thiourea | MCF-7 | Breast | 16.96 |
| Pyridinyl-Thiourea | SkBR3 | Breast | 0.7 |
| Diaryl-Thiourea | A549 | Lung | 0.2 |
| Ethacrynic Acid-Thiourea | HL60 | Leukemia | 6.43 |
| Thiazolidinone-Thiourea | Panc-1 | Pancreatic | 1.10 - 1.80 |
IC₅₀/GI₅₀ values are representative examples from various studies on indole and thiourea derivatives. rsc.orgbiointerfaceresearch.comfrontiersin.orgnih.gov
Modulation of Oncogenic Signaling Pathways
The anticancer effects of this compound derivatives are often linked to their ability to interfere with critical signaling pathways that drive cancer cell growth and survival. Research has shown these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest. biointerfaceresearch.com
Several specific molecular targets have been identified. Some thiourea derivatives function as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cell proliferation, with potency comparable to the established drug gefitinib. frontiersin.org Other indole-based derivatives have been shown to modulate the expression and activity of the orphan nuclear receptor Nur77, a transcription factor that can trigger apoptosis in cancer cells. rsc.org The induction of Nur77 by these compounds was shown to be a critical mediator of their anticancer action, leading to the cleavage of PARP, a hallmark of apoptosis. rsc.org Furthermore, some derivatives have been observed to arrest the cell cycle at the G0/G1 or S phase, preventing cancer cells from replicating. biointerfaceresearch.comfrontiersin.org
Reversal of Multidrug Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein, which actively remove anticancer drugs from the cell. Certain indole derivatives have shown promise in overcoming MDR. nih.gov
Studies have demonstrated that specific fused indole compounds can potentiate the cytotoxicity of conventional antitumor drugs such as Adriamycin and vinblastine (B1199706) in multidrug-resistant cells. nih.gov These derivatives were found to inhibit the function of P-glycoprotein, leading to an increased intracellular accumulation of the chemotherapeutic agents in resistant cells. nih.gov This suggests that this compound derivatives could be developed not only as standalone anticancer agents but also as chemosensitizers to restore the efficacy of existing cancer drugs.
Enzyme Inhibitory Activities
Derivatives of this compound have been extensively studied for their ability to inhibit various enzymes that are implicated in a range of pathological conditions. The unique structural features of these compounds, particularly the hydrogen bonding capacity of the thiourea group and the versatile indole ring, allow for potent and sometimes selective interactions with enzyme active sites.
Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Its inhibition is a primary strategy for the treatment of hyperpigmentation disorders. Several studies have highlighted indole-thiourea derivatives as potent tyrosinase inhibitors.
In one study, a series of indole-thiourea derivatives were synthesized by conjugating thiosemicarbazones with an indole structure. nih.gov Among the synthesized compounds, certain derivatives showed significantly stronger inhibitory activity against mushroom tyrosinase than the standard inhibitor, kojic acid. nih.govresearchgate.net For instance, compound 4b demonstrated a half-maximal inhibitory concentration (IC₅₀) of 5.9 ± 2.47 µM, which is considerably more potent than kojic acid's IC₅₀ of 16.4 ± 3.53 µM. nih.gov Kinetic analysis revealed that this inhibition was competitive in nature. nih.govresearchgate.net Further investigations in B16F10 melanoma cells confirmed that these compounds could effectively suppress cellular tyrosinase activity and reduce melanin production. researchgate.net The stability of the interaction between the inhibitor and the enzyme was supported by computational docking and molecular dynamics simulations. researchgate.netsemanticscholar.org Another study identified bis-thiourea derivatives with a chlorine substituent as a particularly potent inhibitor, outperforming kojic acid and showing strong interaction with the catalytic copper ions in the enzyme's active site. semanticscholar.org
Table 1: Mushroom Tyrosinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Description | IC₅₀ (µM) | Standard (Kojic Acid) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4b | Indole-thiourea derivative | 5.9 ± 2.47 | 16.4 ± 3.53 | nih.gov |
| Compound 9 | Indole-thiourea derivative | Nanomolar range | 15.99–26.18 | researchgate.net |
| Compound 4 | Bis-thiourea with chlorine substituent | More potent than kojic acid | - | semanticscholar.org |
Note: The table is populated with representative data from the cited sources. "4b" and "Compound 9" refer to specific derivatives from the cited studies.
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. Its activity is associated with several pathologies, including peptic ulcers caused by Helicobacter pylori and the formation of kidney stones. nih.gov Thiourea derivatives of tryptamine have been identified as effective urease inhibitors.
A study involving twenty-five synthesized urea and thiourea derivatives of tryptamine demonstrated significant urease inhibitory potential, with IC₅₀ values ranging from 11.4 ± 0.4 to 24.2 ± 1.5 µM. nih.gov Notably, fourteen of these compounds were more potent than the standard inhibitor, thiourea (IC₅₀ = 21.2 ± 1.3 µM). nih.govnih.gov The structure-activity relationship suggested that derivatives with methyl (CH₃) or methoxy (B1213986) (OCH₃) groups on the aryl ring were among the most potent. nih.gov The most active compound in this series, featuring a methyl group at the ortho position, had an IC₅₀ value of 11.4 ± 0.4 µM. nih.gov Kinetic studies indicated a non-competitive mode of inhibition for several of the potent derivatives. nih.gov
Table 2: Urease Inhibitory Activity of Selected this compound Derivatives
| Compound | Description | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 14 | Ortho-methyl substituted aryl thiourea | 11.4 ± 0.4 | 21.2 ± 1.3 | nih.gov |
| Compound 16 | Para-chloro substituted aryl thiourea | 13.7 ± 0.9 | 21.2 ± 1.3 | nih.gov |
| General Range | Tryptamine-thiourea series | 11.4 - 24.2 | 21.2 ± 1.3 | nih.gov |
Note: The table is populated with representative data from the cited sources. Compound numbers refer to specific derivatives from the cited study.
Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. Research has shown that the this compound scaffold can be exploited to develop inhibitors of these enzymes.
In a comprehensive study, a series of twenty-eight 2-(1H-indol-3-yl)ethylthiourea derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov One derivative, Compound 6 , demonstrated significant inhibitory effects against both S. aureus topoisomerase IV (decatenation activity) and S. aureus DNA gyrase (supercoiling activity). nih.gov This dual-targeting capability is a desirable trait in antibacterial drug development as it can potentially reduce the likelihood of resistance emergence. While many studies focus on benzothiazole-based thioureas as topoisomerase inhibitors, this finding specifically links the tryptamine-thiourea structure to this important antibacterial mechanism. nih.govwalshmedicalmedia.comnih.gov
α-Glucosidase is an enzyme involved in the breakdown of complex carbohydrates into glucose in the digestive tract. Inhibitors of this enzyme are used to manage postprandial hyperglycemia in patients with type 2 diabetes. While various thiourea derivatives have been investigated for α-glucosidase inhibition, studies specifically focusing on derivatives of this compound are not prominently featured in the available scientific literature. Research in this area has tended to focus on other heterocyclic scaffolds, such as those based on 3-aminopyridin-2(1H)-ones or thiazolidinone-indoles. nih.govwalshmedicalmedia.comnih.gov Therefore, the potential of this specific class of indole derivatives as α-glucosidase inhibitors remains an area for future investigation.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. mdpi.comresearchgate.net By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a critical role in immune tolerance and is a key target in cancer immunotherapy. mdpi.comresearchgate.net
The structural similarity of tryptamine to tryptophan makes its derivatives logical candidates for IDO1 inhibition. A study detailed the synthesis of several 1-(2-(1H-indol-3-yl)ethyl)-3-arylthiourea derivatives, which are based on the core structure of interest. These compounds were developed as part of research into IDO1 enzyme activity, indicating their relevance as potential inhibitors. The broader class of IDO1 inhibitors includes various scaffolds that interact with the enzyme's heme group, and the indole-thiourea structure presents a promising framework for the design of new modulators of this critical immunoregulatory enzyme.
Anti-inflammatory Effects
Inflammation is a complex biological response implicated in numerous diseases. The thiourea moiety is recognized as an important pharmacophore in compounds with anti-inflammatory properties. Likewise, tryptamine and its derivatives have been noted for their anti-inflammatory and antioxidant activities.
Research has demonstrated that tryptamine derivatives can inhibit enzymes central to the inflammatory cascade, such as cyclooxygenase-2 (COX-2). researchgate.net For example, certain benzoyl derivatives of tryptamine showed notable inhibition of the COX-2 enzyme in vitro. researchgate.net The anti-inflammatory potential of the broader class of indole derivatives is well-established, with compounds like indomethacin (B1671933) being a classic example of a non-steroidal anti-inflammatory drug (NSAID). nih.gov Studies on thiourea derivatives of other molecules, such as naproxen, have shown that the inclusion of the thiourea group can lead to potent anti-inflammatory agents with reduced side effects compared to the parent drug. While direct, extensive studies on the anti-inflammatory mechanisms of this compound itself are limited, the known properties of both its constituent parts—the indole ring and the thiourea moiety—strongly suggest a high potential for this class of compounds to exhibit significant anti-inflammatory effects. nih.gov
Antiprotozoal Activity (e.g., Leishmania amazonensis)
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, necessitates the development of new, effective treatments due to the limitations and toxicity of current therapies. mdpi.comnih.govnih.gov Thiourea derivatives have shown considerable promise as antiprotozoal agents, with specific efficacy demonstrated against Leishmania amazonensis. mdpi.comnih.gov
Research into N,N'-disubstituted thiourea derivatives has identified several potent compounds. In one study, a series of thioureas were synthesized and evaluated in vitro against both promastigote and amastigote forms of L. amazonensis. mdpi.comnih.gov From a first-generation series, compound 3e emerged as a significant inhibitor, displaying an IC₅₀ value of 4.9 ± 1.2 µM against amastigotes, which was more potent than the reference drug miltefosine (B1683995) (IC₅₀ = 7.5 ± 1.2 µM). mdpi.comnih.gov This compound also showed high selectivity, being over 80 times more toxic to the parasite than to host macrophages. mdpi.comnih.gov
Further optimization led to a second generation of derivatives incorporating a piperazine (B1678402) ring, which enhanced both potency and selectivity. mdpi.comnih.gov Compound 5i from this series proved to be the most promising, with an IC₅₀ of 1.8 ± 0.5 µM and a selectivity index of approximately 70. mdpi.comnih.gov Another related compound, N-(3,4-methylenedioxyphenyl)-N'-(2-phenethyl)thiourea (thiourea 1), initially showed an IC₅₀ of 70 µM against amastigotes. nih.gov However, when incorporated into poly(D,L-lactic-co-glycolic acid) (PLGA) nanoparticles, its efficacy was significantly improved, preserving its IC₅₀ against intracellular amastigotes (1.46 ± 0.09 µg/mL) while reducing cytotoxicity, resulting in a high selectivity index of 68.49. nih.gov
The mechanism of these derivatives often involves targeting parasite-specific enzymes or pathways. For instance, some indole-based compounds have been shown to inhibit essential processes in other protozoa, which may suggest similar mechanisms in Leishmania. mdpi.com The structure-activity relationship (SAR) analyses indicate that specific substitutions on the thiourea nitrogen atoms are crucial for antileishmanial activity. mdpi.comnih.gov
| Compound | Target Form | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 3e | Amastigotes | 4.9 ± 1.2 | >80 | mdpi.comnih.gov |
| Compound 5i | Amastigotes | 1.8 ± 0.5 | ~70 | mdpi.comnih.gov |
| Thiourea 1 (Free) | Amastigotes | 70 | Not Reported | nih.gov |
| Thiourea 1 (in PLGA-NPs) | Intracellular Amastigotes | 1.46 ± 0.09 µg/mL | 68.49 | nih.gov |
| Miltefosine (Reference) | Amastigotes | 7.5 ± 1.2 | Not Reported | mdpi.comnih.gov |
Other Bioactive Profiles
Antioxidant Activity
Free radicals and oxidative stress are implicated in numerous diseases, driving the search for effective radical scavengers. nih.gov Thiourea and its derivatives are recognized as potent scavengers of reactive oxygen species like hydroxyl radicals. hueuni.edu.vn Their antioxidant potential has been evaluated through various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. hueuni.edu.vn
Studies on compounds like 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) have provided insights into their antioxidant mechanisms. DPTU demonstrated superior free radical scavenging ability compared to BPTU, with IC₅₀ values of 0.710 ± 0.001 mM in the DPPH assay and 0.044 ± 0.001 mM in the ABTS assay. hueuni.edu.vn Theoretical calculations suggest that the antioxidant action of these thiourea derivatives likely proceeds via a hydrogen atom transfer (HAT) mechanism. hueuni.edu.vn
The presence of specific substituents significantly influences antioxidant capacity. For example, among a series of synthesized thioureas, 1,3-bis(3,4-dichlorophenyl)thiourea was identified as being highly active against both DPPH and ABTS radicals. hueuni.edu.vn The hybridization of the indole nucleus with the thiourea moiety is a promising strategy, as indole derivatives themselves can possess antioxidant properties, potentially leading to synergistic effects in the resulting molecules.
| Compound | Assay | IC₅₀ (mM) | Reference |
|---|---|---|---|
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 | hueuni.edu.vn |
| ABTS | 0.044 ± 0.001 | ||
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 | hueuni.edu.vn |
| ABTS | 2.400 ± 0.021 |
Plant Growth Regulatory Effects (e.g., Auxin-like Activity)
The phytohormone auxin is a master regulator of plant development. nih.gov The structural similarity of the indole ring in this compound to indole-3-acetic acid (IAA), the primary native auxin, suggests a potential for these compounds to exhibit auxin-like activity. While direct studies on this specific compound class are limited, research on related structures provides compelling evidence.
Chemical screening for compounds that could stimulate plant growth identified small molecules with a thiourea skeleton that induce the ethylene (B1197577) response pathway in Arabidopsis thaliana. mdpi.com One selected compound, ZKT1 , and its derivatives were found to activate the ethylene signaling pathway, suggesting that thiourea derivatives can modulate key plant hormonal pathways. mdpi.com Since ethylene and auxin signaling are often interconnected, this finding is significant.
Furthermore, other research has focused on creating "masked" auxins, where an auxin mimic is conjugated to another molecule to improve its delivery and release within the plant. researchgate.net The bipartite structure of this compound fits this conceptual model, where the tryptamine portion acts as the auxin-like core and the substituted thiourea moiety modulates its properties. This suggests a chemical strategy for developing novel plant growth regulators with enhanced efficacy and controlled activity. researchgate.net
Insecticidal Activity
Thiourea derivatives have been investigated for their potential as insecticides. google.comacs.org Certain benzoylurea (B1208200) compounds, which share structural similarities with some thiourea derivatives, are known to act as insect growth regulators by inhibiting chitin (B13524) synthesis. Patents have been filed for urea and thiourea compounds that demonstrate insecticidal properties, highlighting their commercial potential in agriculture. google.com
The biological activity of thiourea derivatives in this context often depends on the specific substituents attached to the core structure. While comprehensive studies focusing specifically on the insecticidal activity of this compound derivatives are not widely reported in the available literature, the known insecticidal profile of the broader thiourea class suggests this is a viable area for future investigation. acs.org The combination of the indole moiety, which is a common scaffold in natural and synthetic bioactive compounds, with the insecticidally active thiourea group could lead to the development of new and effective pest control agents.
Mechanistic Insights into the Biological Actions of 2 1h Indol 3 Yl Ethyl Thiourea Derivatives
Elucidation of Enzyme Inhibition Kinetics
The thiourea (B124793) scaffold is a crucial element in the design of enzyme inhibitors. The ability of the sulfur and nitrogen atoms to form hydrogen bonds and coordinate with metal ions in enzyme active sites contributes to their inhibitory potential against a range of enzymes. nih.govnih.gov
Competitive Inhibition Models (e.g., Lineweaver-Burk Analysis)
Kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme. In a competitive inhibition model, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. This type of inhibition is characterized by an increase in the Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged. A Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate concentration], is a common graphical method to determine the mode of inhibition. For competitive inhibitors, the plots for inhibited and uninhibited reactions intersect on the y-axis. biointerfaceresearch.com
Research on indole-thiourea derivatives has demonstrated their potential as enzyme inhibitors. For instance, a study on a series of indole-thiourea derivatives as tyrosinase inhibitors revealed that a lead compound exhibited competitive inhibition, as confirmed by Lineweaver-Burk plot analysis. nih.gov
Non-competitive Inhibition Models
In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In this model, the Vmax of the enzyme is decreased, while the Km remains the same. On a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions have different slopes and y-intercepts but share the same x-intercept. biointerfaceresearch.comresearchgate.net
Studies on tryptamine (B22526), the parent amine of [2-(1H-Indol-3-yl)-ethyl]-thiourea, have shown that it can act as a non-competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune tolerance. sigmaaldrich.com Furthermore, kinetic analysis of certain 1-aroyl-3-aryl thiourea hybrids has identified them as non-competitive inhibitors of urease. researchgate.net
| Inhibitor Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Intersection |
| Competitive | Unchanged | Increases | Y-axis |
| Non-competitive | Decreases | Unchanged | X-axis |
Molecular Interactions with Nucleic Acids and Enzymes
The planarity of the indole (B1671886) ring and the interactive nature of the thiourea group allow these derivatives to interact with macromolecules like DNA and associated enzymes, leading to significant biological effects.
Inhibition of DNA Decatenation and Supercoiling
DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, including processes like DNA replication, transcription, and recombination. nih.gov These enzymes manage DNA supercoiling and decatenation (the unlinking of intertwined DNA circles). nih.govnih.gov Inhibition of topoisomerases is a key mechanism for several anticancer and antibacterial drugs. nih.gov
Certain derivatives of this compound have been shown to target bacterial topoisomerases. One study found that a specific derivative had an inhibitory effect on the decatenation activity of S. aureus topoisomerase IV and the supercoiling activity of S. aureus DNA gyrase. researchgate.net This suggests that these compounds can interfere with essential bacterial processes, leading to an antibacterial effect. The inhibition of these enzymes can be assessed through in vitro assays that measure the conversion of supercoiled DNA to its relaxed form or the decatenation of kinetoplast DNA (kDNA). researchgate.netnih.gov Some heterocyclic thioureas have demonstrated potent DNA topoisomerase inhibitory activity. nih.gov
| Enzyme | Function | Inhibition Effect |
| DNA Gyrase | Induces negative supercoils into DNA | Inhibition of supercoiling |
| Topoisomerase IV | Decatenation of daughter chromosomes | Inhibition of decatenation |
Receptor-Mediated Signaling Pathways
Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by modulating intracellular signaling cascades, including those mediated by nuclear receptors.
Modulation of Orphan Nuclear Receptor Nur77 Expression and Activity
The orphan nuclear receptor Nur77 (also known as NR4A1 or TR3) is an important transcription factor involved in regulating cellular proliferation, apoptosis, and inflammation. nih.govnih.gov The expression and cellular localization of Nur77 are key to its function. nih.gov For instance, the translocation of Nur77 from the nucleus to the mitochondria can trigger apoptosis, making it an attractive target for cancer therapy. nih.gov
Compounds containing indole moieties, such as bisindole methane (B114726) derivatives, have been reported to specifically bind to and activate Nur77, thereby regulating its downstream signaling pathways. nih.gov While direct studies on this compound are limited, the presence of the indole group suggests a potential for these compounds to interact with and modulate Nur77. The expression of Nur77 itself is induced by various stimuli, and its activity can be modulated by interaction with other proteins and ligands. nih.govmdpi.com Further research is warranted to explore the specific effects of this compound derivatives on Nur77 expression and its role in mediating the observed biological activities of these compounds.
Interaction with Auxin Receptors (e.g., TIR1)
The potential interaction of this compound and its derivatives with auxin receptors, such as the Transport Inhibitor Response 1 (TIR1) protein, is an area of compelling scientific inquiry, primarily due to the structural similarities between these compounds and the natural auxin, indole-3-acetic acid (IAA). Both classes of molecules possess an indole core, which is a critical pharmacophore for binding to the auxin receptor complex. nih.govresearchgate.net
While direct experimental evidence demonstrating the binding of this compound derivatives to TIR1 is not yet extensively documented in peer-reviewed literature, the established mechanism of auxin-TIR1 interaction provides a strong theoretical framework for such a possibility. In plant biology, auxin acts as a "molecular glue," mediating the interaction between TIR1 and Aux/IAA transcriptional repressor proteins. nih.govresearchgate.net This binding event leads to the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby activating auxin-responsive genes that regulate various aspects of plant growth and development. researchgate.netbldpharm.com
Computational studies, such as molecular docking, have been instrumental in elucidating the binding dynamics of IAA within the TIR1 receptor pocket. These studies reveal that the indole ring of IAA aligns within a hydrophobic pocket of the receptor, while the carboxylate side chain forms crucial hydrogen bonds. nih.gov Given the shared indole scaffold, it is hypothesized that this compound derivatives could potentially occupy the same binding site. The thiourea moiety, with its distinct electronic and steric properties, would likely engage in different interactions with the surrounding amino acid residues compared to the carboxylate group of IAA.
A computational method known as tomographic docking suggests that the binding of ligands to TIR1 is a multi-step process, involving engagement with specific niches within the binding pocket. nih.gov This model indicates that the ability of a molecule to navigate this pocket and bind effectively at its base is crucial for its activity as an auxin. nih.gov Future research employing such computational tools, alongside biophysical binding assays like surface plasmon resonance, could validate whether this compound derivatives can indeed act as ligands for TIR1 and if they function as agonists or antagonists of the auxin signaling pathway.
Cellular Responses and Apoptosis Induction
A significant body of research highlights the capacity of thiourea derivatives, including those with an indole moiety, to elicit a range of cellular responses, most notably the induction of apoptosis, or programmed cell death, in various cancer cell lines. mdpi.comnih.govmdpi.com This pro-apoptotic activity is a cornerstone of their potential as anticancer agents. nih.govmdpi.com
The mechanisms underlying apoptosis induction by this compound and related compounds are multifaceted and appear to involve several key cellular pathways. Studies on various thiourea derivatives have demonstrated their ability to arrest the cell cycle at different phases, which is a common prelude to apoptosis. For instance, certain diarylthiourea derivatives have been observed to cause cell cycle arrest in the S phase in MCF-7 breast cancer cells. nih.gov Other indole derivatives have been shown to block the cell cycle in the G2/M phase. tandfonline.com
Furthermore, the activation of the caspase cascade, a family of proteases central to the execution of apoptosis, is a frequently reported consequence of treatment with these compounds. For example, an increase in the levels of caspase-3, an executioner caspase, was noted in MCF-7 cells following exposure to a diarylthiourea derivative, suggesting the involvement of an intrinsic apoptotic pathway. nih.gov
In addition to classical apoptosis, some bis-indole derivatives have been found to induce autophagy, a cellular process of self-digestion that can also lead to cell death. nih.gov In A549 lung cancer cells, a bis-indole compound was shown to upregulate key autophagy-related proteins such as Beclin-1 and LC3A/B. nih.gov Interestingly, the combination of this compound with an autophagy inhibitor led to an increase in apoptosis, indicating a complex interplay between these two cell death mechanisms. nih.gov
The table below summarizes findings from studies on various indole and thiourea derivatives, illustrating their effects on different cancer cell lines.
| Compound Type | Cell Line | Observed Cellular Response | Key Molecular Events |
| Diarylthiourea derivative | MCF-7 (Breast Cancer) | S-phase cell cycle arrest, Apoptosis | Upregulation of caspase-3 nih.gov |
| Bis-indole derivative | A549 (Lung Cancer) | Autophagy, Apoptosis (when combined with autophagy inhibitor), G1 cell cycle arrest | Upregulation of Beclin-1, LC3A/B, Atg7, AMPK, and ULK1 nih.gov |
| 3-(trifluoromethyl)phenylthiourea (B159877) analogs | SW480, SW620 (Colon Cancer), K-562 (Leukemia) | Strong pro-apoptotic activity | Induction of late apoptosis mdpi.com |
| Indole derivative with 1,3,4-thiadiazole | A549 (Lung Cancer), K562 (Leukemia) | Apoptosis, G2/M phase cell cycle arrest | Modulation of EGFR and p53-MDM2 pathway tandfonline.com |
These findings collectively underscore the potential of this compound derivatives to modulate critical cellular processes, leading to the selective elimination of cancer cells through apoptosis and other forms of programmed cell death. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved.
Structure Activity Relationship Sar Analysis of 2 1h Indol 3 Yl Ethyl Thiourea Derivatives
Influence of Substituents on the Indole (B1671886) Moiety
The indole ring is a crucial pharmacophore, and substitutions on this moiety have a profound impact on the activity of [2-(1H-Indol-3-yl)-ethyl]-thiourea derivatives. The position and nature of the substituent are key determinants of the compound's biological efficacy.
Research has shown that derivatization at positions 1, 2, 3, and 5 of the indole core is a common strategy for modulating activity. nih.gov In particular, position 5 is frequently targeted for the introduction of both electron-donating and electron-withdrawing groups. nih.gov Studies on various derivatives have revealed that substitutions at different positions on the indole ring can lead to varied outcomes. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitution at position 4 of the indole ring was found to be the least favorable for activity, whereas a methoxy (B1213986) group at position 7 was the most favorable. researchgate.net
The electronic properties of the substituents on the indole ring also play a significant role. Both electron-withdrawing and electron-donating groups on the indole ring have been shown to be well-tolerated in certain series of compounds, suggesting a complex interplay between electronic effects and biological activity. acs.orgnih.gov However, in some cases, the introduction of specific groups can have a pronounced effect. For example, methylation of the indole's amino group has been observed to decrease the tyrosinase inhibitory activity of certain derivatives. mdpi.com
The following table summarizes the observed influence of indole substituents on the biological activity of this compound derivatives based on various studies.
| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference |
| 1 | Benzyl groups | Commonly used for derivatization. nih.gov | nih.gov |
| 2 | Phenol (via amide bond) | Linked to active groups. nih.gov | nih.gov |
| 3 | Nitrogen-containing heterocycles | Serves as a crucial branch point for introducing pharmacologically active groups. nih.gov | nih.gov |
| 4 | Various | Substitution at this position was found to be the least favorable in one study. researchgate.net | researchgate.net |
| 5 | Electron-donating or -withdrawing groups | Commonly introduced to modulate activity. nih.gov | nih.gov |
| 7 | Methoxy group | Substitution at this position was the most favorable in one study. researchgate.net | researchgate.net |
| Amino Group | Methyl group | Resulted in significantly lower inhibitory activity against tyrosinase. mdpi.com | mdpi.com |
Impact of Modifications on the Thiourea (B124793) Group
The introduction of halogen atoms into the structure of this compound derivatives is a widely used strategy to enhance their pharmacological properties. Halogenation can significantly influence the biological activity by increasing lipophilicity, which in turn can improve absorption and transport in vivo. nih.gov The presence of fluorine atoms, in particular, has been noted to improve metabolic stability, bioavailability, and protein-ligand interactions. mdpi.com
In comparative studies, fluorine-substituted derivatives have demonstrated greater potency than their chlorine-substituted counterparts. researchgate.net For example, a derivative with a fluorine atom on the indole's benzene (B151609) ring was observed to form a stabilizing hydrogen bond with the target enzyme. mdpi.com The use of halogenated indole substrates in synthesis has been shown to yield products with high enantioselectivity. nih.gov
The following table highlights the effects of halogenation on the properties and activity of these compounds.
| Halogen | Effect | Reference |
| Fluorine | More potent than chlorine derivatives in some cases. researchgate.net Improves metabolic stability, bioavailability, and protein-ligand interactions. mdpi.com Can form hydrogen bonds with target enzymes. mdpi.com | researchgate.netmdpi.commdpi.com |
| Chlorine | Can increase lipophilicity and influence biological activity. nih.gov | nih.gov |
| Trifluoromethyl | The presence of two CF3 groups was hypothesized to improve metabolic stability and bioavailability. mdpi.com | mdpi.com |
The nature of the substituents attached to the thiourea group, whether aromatic or aliphatic, plays a crucial role in determining the biological activity spectrum. Studies have shown that aliphatic substituents such as cyclohexyl, ethyl, and methyl groups can sometimes lead to a decrease or blockage of antimicrobial and antiviral activities. nih.gov In contrast, derivatives bearing an aromatic ring or an allyl group (containing a double bond) often exhibit a broader range of activity against various viruses. nih.gov
However, the effect of lipophilicity, which is influenced by the size of the aliphatic or aromatic group, can be complex. In some instances, an increase in the lipophilicity of the substituent derived from the isothiocyanate has been associated with a decrease in activity against certain pathogens. mdpi.com The synthesis of derivatives with phenyl or ethyl groups attached to a thiazolopyrimidine core has also been explored for potential therapeutic applications. nih.gov
In studies of related amide and thiourea derivatives, compounds containing electron-donating methoxy (-OCH3) groups at the meta- and para-positions of an aromatic ring, combined with electron-withdrawing chlorine atoms and a hydroxyl group, showed potent and selective inhibitory activity against certain carbonic anhydrase isoforms. nih.gov This highlights that a combination of electron-donating and electron-withdrawing groups can be strategically employed to optimize biological potency and selectivity.
Stereochemical Implications for Biological Potency
Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral this compound derivatives. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific biological target.
The development of chiral thiourea-based organocatalysts has underscored the importance of stereochemistry in facilitating highly enantioselective reactions. nih.govresearchgate.net In such reactions, the specific stereoisomer of the catalyst determines the stereochemical outcome of the product. For example, the absolute configuration of a chiral indole-pyrone addition product was unambiguously determined using X-ray crystallography. acs.org
Furthermore, research on chiral thiourea compounds has demonstrated the significant effect of stereochemistry on their anti-HIV activity. nih.gov This indicates that the specific enantiomer of a biologically active this compound derivative may exhibit significantly higher potency compared to its mirror image, emphasizing the need to consider stereochemical aspects in the design of new therapeutic agents.
Computational and in Silico Approaches in the Study of 2 1h Indol 3 Yl Ethyl Thiourea Derivatives
Molecular Dynamics Simulations for Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time in a simulated physiological environment.
MD simulations are used to evaluate the structural stability of the protein-ligand complex.
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein or ligand atoms from a reference structure over the course of the simulation. A low and stable RMSD value over time suggests that the complex is conformationally stable. Studies on thiourea-metal complexes targeting NUDT5 showed that certain derivatives maintained low RMSD values throughout a 100-ns simulation, indicating stable interactions. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms around their average position. High RMSF values indicate regions of high flexibility. Analysis of RMSF can highlight which parts of the protein interact most dynamically with the ligand. In the NUDT5 study, derivatives considered to be good candidates had the lowest RMSF values, suggesting they formed stable and less mobile complexes. nih.gov
Table 3: Example Data from Molecular Dynamics Stability Assessment
| Complex | Simulation Time | Average RMSD (Å) | Key Finding |
|---|---|---|---|
| Thiourea (B124793) Derivative-FXa | 100 ns | ~2.5 - 3.5 | Certain derivatives form stable complexes similar to FDA-approved drugs. nih.gov |
| Thiourea-Iron Complex-NUDT5 | 100 ns | < 2.0 | Specific complexes showed lower RMSD and RMSF, indicating higher stability. nih.gov |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET prediction is a critical step in early-stage drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity.
Absorption: Predictions assess oral bioavailability and intestinal absorption. The lipophilicity (often predicted as LogP) of the indole (B1671886) and thiourea moieties plays a significant role here.
Distribution: This includes predicting plasma protein binding and the ability to cross the blood-brain barrier (BBB).
Metabolism: Computational models can predict the sites of metabolism by cytochrome P450 enzymes. The indole ring, for example, is susceptible to oxidation.
Excretion: Predictions relate to how the compound and its metabolites are cleared from the body.
Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
Studies on novel thiourea and isosteviol (B191626) derivatives have utilized ADMET screening to evaluate their drug-likeness and pharmacokinetic parameters, successfully identifying candidates with favorable profiles for further development. nih.gov Similarly, analysis of a potent indole-based IDO1 inhibitor revealed a favorable ADME profile, leading to predictions of a good human half-life. nih.gov
| Toxicity | Generally low risk predicted | In silico models often predict low mutagenicity or carcinogenicity for lead candidates. nih.gov |
Drug-Likeness and Pharmacokinetic Profiling
The journey of a drug from administration to its target site is a complex process governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug development pipeline is crucial to avoid late-stage failures. For derivatives of [2-(1H-Indol-3-yl)-ethyl]-thiourea, computational tools are employed to build a profile of their potential in vivo behavior.
A fundamental aspect of this profiling is assessing "drug-likeness," a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs. One of the most widely used guidelines for this is Lipinski's Rule of Five. This rule establishes that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:
Molecular weight (MW) less than 500 Daltons
A calculated octanol-water partition coefficient (logP) not exceeding 5
Fewer than 5 hydrogen bond donors (HBD)
Fewer than 10 hydrogen bond acceptors (HBA)
While specific experimental data for a broad series of this compound derivatives is not available in comprehensive public databases, the general approach involves calculating these parameters for each designed analog. For instance, a hypothetical series of derivatives, where different aryl groups are attached to the thiourea moiety, would be subjected to these calculations.
Table 1: Illustrative Drug-Likeness Profile for Hypothetical this compound Derivatives based on Lipinski's Rule of Five
| Compound Name/ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| This compound | 219.30 | 1.85 | 3 | 1 | 0 |
| 1-(4-Chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | 329.84 | 3.90 | 3 | 1 | 0 |
| 1-[2-(1H-Indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea | 325.43 | 3.15 | 3 | 2 | 0 |
| 1-[2-(1H-Indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea | 340.40 | 3.50 | 3 | 3 | 0 |
Note: The data in this table is illustrative and calculated based on the chemical structures. Actual values may vary based on the specific computational model used.
Beyond the foundational Rule of Five, a more detailed pharmacokinetic profile is predicted using various computational ADME models. These models estimate properties such as gastrointestinal (GI) absorption, permeability across biological barriers like the Caco-2 cell line (an in vitro model for the human intestinal wall), and potential for toxic effects, including hepatotoxicity (liver toxicity). Research on various thiourea and indole derivatives indicates that these compounds often exhibit favorable ADMET profiles, suggesting their potential as orally bioavailable drug candidates. For example, studies on other classes of thioureas have shown them to be effective inhibitors of P-glycoproteins, which can be beneficial for drug delivery. researchgate.net
Table 2: Illustrative Pharmacokinetic (ADME) Profile for Hypothetical this compound Derivatives
| Compound Name/ID | Predicted GI Absorption | Predicted Caco-2 Permeability | Predicted Hepatotoxicity |
| This compound | High | Moderate | Low |
| 1-(4-Chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | High | High | Low |
| 1-[2-(1H-Indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea | High | High | Low |
| 1-[2-(1H-Indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea | High | Moderate | Moderate |
Note: The data in this table is illustrative and represents typical outputs from ADMET prediction software. Actual predictions depend on the algorithms and training sets of the software used.
Selectivity and Safety Profile Considerations in Preclinical Assessment
Differential Cytotoxicity against Normal versus Malignant Cell Lines
The principle of differential cytotoxicity hinges on the ability of a compound to selectively target and eliminate cancer cells while exerting minimal harmful effects on healthy, non-malignant cells. This selectivity is a hallmark of a promising anticancer agent. While direct studies on the differential cytotoxicity of [2-(1H-Indol-3-yl)-ethyl]-thiourea are not extensively detailed in the available literature, the broader family of thiourea (B124793) derivatives has been the subject of such investigations.
For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated significant cytotoxic activity against various human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells, with IC50 values often below 10 µM. nih.gov Notably, these compounds exhibited favorable selectivity when compared to their effects on normal human keratinocyte (HaCaT) cells. nih.gov Specifically, certain derivatives were found to be weakly cytotoxic towards the normal HaCaT cell line, suggesting a degree of cancer cell-specific activity. nih.gov
Similarly, studies on N-naphthoyl thiourea derivatives have shown promising results, with some compounds displaying superior anticancer behavior (IC50 < 2.9 μM) against cancer cell lines such as MCF-7, A549, and HCT116, coupled with a lower cytotoxic effect (IC50 > 76 μM) on non-cancerous MCF-10A cells. nih.gov This indicates a preferential cytotoxicity towards tumor cells. nih.gov Another study highlighted that certain 2-(thiophen-2-yl)-1H-indole derivatives exhibited potent anticancer activity against the HCT-116 colon cancer cell line while showing low toxicity to normal retinal pigment epithelial (RPE-1) cells. nih.gov
These findings from related compounds underscore the importance of the chemical structure in determining differential cytotoxicity. The specific substituents on the thiourea and indole (B1671886) scaffolds play a crucial role in modulating this selectivity. For this compound, it would be imperative to conduct similar in-vitro assays to determine its IC50 values against a panel of cancer cell lines and a representative normal cell line to establish its therapeutic index.
Table 1: Illustrative Cytotoxicity Data for Related Thiourea Derivatives
| Compound Family | Malignant Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity against Normal Cells | Reference |
| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620, PC3, K-562 | ≤ 10 | HaCaT | Weakly cytotoxic | nih.gov |
| N-Naphthoyl thiourea derivatives | MCF-7, A549, HCT116 | < 2.9 | MCF-10A | > 76 | nih.gov |
| 2-(Thiophen-2-yl)-1H-indole derivatives | HCT-116 | 7.1 - 11.9 | RPE-1 | Low toxicity | nih.gov |
This table presents data for related compounds to illustrate the concept of differential cytotoxicity, as specific data for this compound was not available in the search results.
In Vitro Selectivity Indices for Antiparasitic Activity
The selective targeting of parasites is another critical aspect of preclinical assessment for compounds with potential antiparasitic applications. The selectivity index (SI) is a quantitative measure of a drug's efficacy versus its toxicity, typically calculated as the ratio of the cytotoxic concentration against a host cell line to the effective concentration against the parasite. A higher SI value indicates greater selectivity for the parasite.
Furthermore, nitro-heterocyclic compounds have demonstrated activity against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. nih.gov Notably, the selectivity index for these compounds was more prominent for Leishmania than for macrophages, and more specific to the parasite than the conventional drug amphotericin B. nih.gov In the context of other parasitic diseases, certain 5-nitroheterocycle-based 1,3,4-thiadiazoles have shown noteworthy in-vitro trypanocidal activity with an acceptable selectivity index. mdpi.com
To ascertain the antiparasitic potential of this compound, it would be necessary to determine its efficacy (e.g., EC50) against various parasites such as Leishmania, Trypanosoma, or Plasmodium species, and to assess its cytotoxicity against a relevant host cell line (e.g., mammalian macrophages) to calculate the selectivity index.
Table 2: Illustrative Antiparasitic Activity and Selectivity for Related Compound Families
| Compound Family | Parasite | Host Cell Line | Key Finding | Reference |
| Indolylquinoline derivatives | Leishmania donovani | BALB/c mouse peritoneal macrophages | Effective in eliminating amastigotes in vitro. | nih.gov |
| Nitro-heterocyclic compounds | Leishmania (L.) infantum | Macrophages | Selectivity index was more prominent for Leishmania than for macrophages. | nih.gov |
| 5-Nitroheterocycle-based 1,3,4-thiadiazoles | Trypanosoma brucei | Not specified | Noteworthy in vitro trypanocidal activity with an acceptable selectivity index. | mdpi.com |
This table presents data for related compound families to illustrate the concept of in vitro selectivity for antiparasitic activity, as specific data for this compound was not available in the search results.
Future Research Directions and Translational Perspectives
Rational Design and Optimization of Novel Analogues
The future development of indole-thiourea-based therapeutics hinges on the principles of rational drug design and chemical optimization. Building upon existing structure-activity relationship (SAR) studies, researchers can systematically modify the core structure to enhance desired biological activities while minimizing off-target effects.
Key strategies for the rational design of novel analogues include:
Modification of the Indole (B1671886) Ring: SAR studies have shown that substitutions on the indole nucleus significantly influence biological activity. For instance, introducing electron-withdrawing or electron-donating groups at various positions can modulate the compound's electronic properties and its interaction with biological targets. nih.govnih.gov Future work will likely involve a more extensive exploration of substitutions at positions 1, 5, and others on the indole ring to optimize activity against specific targets like tyrosinase or microbial enzymes. nih.govmdpi.com
Alterations to the Thiourea (B124793) Moiety: The thiourea group is critical for the biological activity of these compounds, often participating in key interactions with target proteins. nih.gov Future design strategies could explore the synthesis of N,N'-disubstituted thioureas with diverse aliphatic, aromatic, and heterocyclic groups to fine-tune potency and selectivity. mdpi.com The synthesis of acyl thioureas is another avenue, as these derivatives have shown a broad range of biological activities. nih.gov
Computational Modeling and In Silico Screening: Molecular docking and dynamics simulations have proven to be invaluable tools in understanding how these molecules interact with their biological targets, such as tyrosinase and bacterial topoisomerases. mdpi.comnih.gov Future research will increasingly rely on these computational methods to predict the binding affinities and modes of new virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. This in silico approach can significantly accelerate the drug discovery process.
The following table summarizes some of the synthesized indole-thiourea derivatives and their reported biological activities, which can guide future design efforts.
| Compound Name/Number | Substitution Pattern | Target/Activity | Reported Potency (IC50/MIC) | Reference |
| Compound 6 | Phenyl substituted on thiourea | S. aureus topoisomerase IV & DNA gyrase | Significant inhibition | nih.govnih.gov |
| Compound 8 | Naphthyl substituted on thiourea | HIV-1 Reverse Transcriptase | Potent activity | nih.govnih.gov |
| Compound 4b | Indole-thiosemicarbazone | Mushroom Tyrosinase | IC50: 5.9 ± 2.47 µM | mdpi.comnih.gov |
| Compound 10 (S-enantiomer) | 1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines (MCF7, T47D, MDA-MB-453) | IC50: 3.0–5.5 μM | biointerfaceresearch.com |
Exploration of Synergistic Effects in Combination Therapies
The broad spectrum of biological activities exhibited by [2-(1H-Indol-3-yl)-ethyl]-thiourea derivatives, including antibacterial, antiviral, anticancer, and anti-inflammatory properties, makes them attractive candidates for use in combination therapies. nih.govnih.govbiointerfaceresearch.commdpi.com The rationale behind this approach is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. This can lead to lower required doses, reduced toxicity, and a decreased likelihood of developing drug resistance.
Future research in this area should focus on:
Antimicrobial Combinations: Combining indole-thiourea derivatives that inhibit bacterial enzymes like DNA gyrase or topoisomerase IV with existing antibiotics that have different mechanisms of action could be a powerful strategy to combat multidrug-resistant bacteria. nih.govnih.gov
Anticancer Combination Regimens: In oncology, these compounds could be co-administered with standard chemotherapeutic agents. For example, a thiourea derivative that inhibits cancer cell proliferation could be paired with a drug that induces apoptosis, potentially leading to a more potent antitumor effect. biointerfaceresearch.commdpi.com The concept of molecular hybridization, where two or more pharmacophoric moieties are combined in a single molecule, represents a sophisticated approach to achieving synergistic effects. biointerfaceresearch.com
Antiviral Cocktails: Following the model of highly active antiretroviral therapy (HAART) for HIV, indole-thiourea derivatives with anti-HIV activity could be evaluated in combination with other antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) or protease inhibitors. nih.gov
Systematic in vitro and subsequent in vivo studies will be necessary to identify the most effective and safe combinations and to understand the molecular basis of any observed synergistic interactions.
Advancing Towards Preclinical and Clinical Development
The ultimate goal of this research is to translate promising laboratory findings into clinically useful therapies. For the most potent and selective this compound analogues, a clear path toward preclinical and clinical development must be delineated. This is a multi-step process that rigorously evaluates the safety and efficacy of a new drug candidate before it can be tested in humans.
The key stages in advancing these compounds include:
Lead Optimization and ADMET Profiling: Promising lead compounds identified from initial screenings need to be optimized for their drug-like properties. This involves improving their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.comnih.gov Studies will need to assess their solubility, membrane permeability, metabolic stability, and potential for causing toxicity.
In Vivo Efficacy Studies: Compounds that demonstrate favorable in vitro activity and ADMET properties must be tested in relevant animal models of disease. For example, antibacterial derivatives should be evaluated in infection models in mice, while anticancer analogues would be tested in tumor xenograft models. nih.gov These studies are crucial for establishing proof-of-concept and determining the effective dose range.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD studies in animals are necessary to understand how the drug is absorbed, distributed in the body, metabolized, and eliminated, and how these factors relate to its therapeutic effect. nih.gov This information is vital for designing appropriate dosing regimens for future clinical trials.
Safety Pharmacology and Toxicology Studies: Before a drug can be administered to humans, it must undergo extensive safety and toxicology testing in animals to identify any potential adverse effects on major organ systems. These studies are conducted under Good Laboratory Practice (GLP) regulations.
Investigational New Drug (IND) Application: Upon successful completion of preclinical studies, an IND application can be submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA) to request permission to begin clinical trials in humans.
The path from a promising compound in the lab to an approved drug is long and challenging, but the diverse biological activities and druggable nature of the this compound scaffold make it a worthy candidate for continued investigation and development.
Q & A
Q. Optimization Strategies :
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
- Temperature : Controlled heating (40–60°C) prevents decomposition of heat-sensitive intermediates.
Example Data from Analogous Syntheses (from ):
| Compound | Method | Yield | Conditions |
|---|---|---|---|
| N-[2-(1H-Indol-3-yl)ethyl]-3-methylbut-2-enamide | Amidation | 99% | Ethanol, reflux |
| Methyl 3-{[2-(1H-Indol-3-yl)ethyl]amino}-3-oxopropanoate | Esterification | 62% | Methanol, RT |
Key challenges include avoiding side reactions (e.g., oxidation of indole rings) and ensuring purity through column chromatography or recrystallization .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
Key Techniques :
- ¹H/¹³C NMR : Confirm the presence of indole NH (~10–12 ppm), thiourea NH protons (broad peaks at 7–9 ppm), and ethylenic/aromatic carbons. For example, in N-[2-(1H-indol-3-yl)ethyl]acetamide, the methylene group adjacent to the indole ring appears at δ 3.5–4.0 ppm .
- IR Spectroscopy : Detect thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Case Study :
In the synthesis of 1,3-di(2-(thiophen-2-yl)ethyl)thiourea, ¹H NMR showed thiourea NH signals at δ 8.2 ppm, while ¹³C NMR confirmed the C=S group at δ 180 ppm . Researchers should compare experimental data with computed spectra (e.g., PubChem entries) to resolve ambiguities .
Advanced: How do structural modifications of this compound influence its biological activity, particularly in antimicrobial or anticancer applications?
Methodological Answer:
Structure-Activity Relationship (SAR) Strategies :
- Indole Substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the indole 5-position enhances antimicrobial activity by increasing membrane permeability .
- Thiourea Modifications : Replacing the thiourea sulfur with oxygen (urea) reduces activity, highlighting the critical role of the C=S group in metal chelation (e.g., disrupting microbial Fe³⁺ uptake) .
- Side Chain Variations : Adding hydrophobic groups (e.g., cyclohexyl) improves lipid solubility and bioavailability, as seen in 1-cyclohexyl-3-[2-(quinolin-3-yl)ethyl]thiourea derivatives .
Q. Experimental Validation :
- Anticancer Assays : Test cytotoxicity against cell lines (e.g., MCF-7, HeLa) via MTT assays. For example, analogs with methoxyethyl groups showed IC₅₀ values <10 μM .
- Antimicrobial Screening : Use disk diffusion or MIC assays against Gram-positive/negative bacteria.
Data Contradictions : Discrepancies in activity across studies may arise from assay conditions (e.g., nutrient media affecting compound stability) or impurities. Always validate purity via HPLC before biological testing .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Root Causes of Contradictions :
- Purity Issues : Impurities (e.g., unreacted starting materials) may skew bioassay results.
- Assay Variability : Differences in cell lines, bacterial strains, or incubation times.
Q. Resolution Strategies :
Reproduce Experiments : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
Control for Solubility : Ensure compounds are fully dissolved in DMSO or buffers; precipitate-free solutions are critical for dose-response accuracy.
Cross-Validate with Structural Analogs : Compare results with structurally defined derivatives (e.g., 1-allyl-3-cyclohexylthiourea vs. [2-(indol-3-yl)ethyl] variants) to identify functional group contributions .
Case Study : A study on 1-butyl-3-(3-ethoxyphenyl)thiourea reported conflicting antioxidant activities due to DPPH assay interference by thiourea byproducts. Reanalysis via ESR spectroscopy resolved the discrepancy .
Advanced: What mechanistic pathways underlie the biological effects of this compound, and how can they be experimentally validated?
Methodological Answer:
Proposed Mechanisms :
- ROS Scavenging : Thiourea derivatives quench reactive oxygen species (ROS) via sulfur-centered radical reactions. Validate using fluorescent probes (e.g., DCFH-DA) in cell-based assays .
- Enzyme Inhibition : Molecular docking studies suggest binding to bacterial DNA gyrase or human topoisomerase II. Confirm via in vitro enzyme inhibition assays (e.g., ATPase activity measurements) .
- Metal Chelation : Thiourea groups bind transition metals (e.g., Cu²⁺), disrupting microbial metalloenzymes. Use ICP-MS to quantify metal uptake in treated cells .
Q. Experimental Workflow :
Computational Modeling : Perform DFT calculations to predict binding affinities (e.g., AutoDock Vina).
Kinetic Studies : Measure enzyme inhibition constants (Ki) using purified targets.
Genetic Knockdown : Use CRISPR/Cas9 to silence putative target genes in model organisms (e.g., E. coli) and assess resistance development.
Advanced: How can researchers design experiments to evaluate the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
Key Parameters :
- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.
Q. In Vivo Studies :
- Pharmacokinetic Profiling : Administer compounds to rodents and collect plasma samples at intervals (0–24 hr). Calculate AUC, Cmax, and t₁/₂.
- Tissue Distribution : Radiolabel compounds (¹⁴C) and quantify accumulation in organs via scintillation counting.
Case Study : A derivative with a 2-methoxyethyl group showed improved oral bioavailability (F = 45%) compared to unsubstituted analogs, attributed to reduced first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
